

A Technical Guide to 5-Methylcytosine-d4 for Research Applications

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Compound of Interest

Compound Name: 5-Methylcytosine-d4

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Abstract: 5-Methylcytosine (5-mC) is a cornerstone of epigenetic regulation, playing a critical role in gene expression, cellular differentiation, and the pathogenesis of various diseases. Accurate quantification of 5-mC is therefore essential for research in oncology, developmental biology, and drug development. **5-Methylcytosine-d4** is a stable, deuterium-labeled isotopologue of 5-mC. Its near-identical chemical and physical properties, combined with a distinct mass difference, make it the gold standard for use as an internal standard in isotope dilution mass spectrometry. This guide provides an in-depth overview of **5-Methylcytosine-d4**, its application in quantitative research, detailed experimental protocols, and the biochemical pathways it helps to elucidate.

The Role of 5-Methylcytosine in Epigenetics

5-Methylcytosine is a modified form of the DNA base cytosine, where a methyl group is attached to the fifth carbon of the pyrimidine ring^{[1][2][3]}. This modification does not alter the DNA sequence itself but has profound effects on gene expression, a field of study known as epigenetics^{[2][4]}. In mammals, this methylation primarily occurs at CpG dinucleotides—sites where a cytosine nucleotide is followed by a guanine nucleotide.

The process is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). The presence of 5-mC in a gene's promoter region is often associated with transcriptional silencing, as it can impede the binding of transcription factors or recruit proteins that promote a condensed, inaccessible chromatin structure.

The levels of 5-mC are not static. The cell possesses a mechanism for active DNA demethylation, which involves the iterative oxidation of 5-mC by the Ten-Eleven Translocation (TET) family of enzymes. This process converts 5-mC into 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC). The latter two modifications are then recognized and excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine.

5-Methylcytosine-d4: The Ideal Internal Standard

5-Methylcytosine-d4 is the deuterium-labeled form of 5-Methylcytosine. In this molecule, four hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight.

This property is invaluable for Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantitative technique. When used as an internal standard, a known amount of **5-Methylcytosine-d4** is "spiked" into a biological sample at the beginning of the workflow. Because it behaves identically to the endogenous 5-mC during sample extraction, purification, and chromatographic separation, any sample loss affects both the analyte and the standard equally. In the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z). By measuring the peak area ratio of the endogenous analyte to the labeled standard, researchers can calculate the absolute concentration of 5-mC with exceptional precision and accuracy, correcting for experimental variability.

Quantitative Data Summary

Property	Value	Source
Compound Name	5-Methylcytosine-d4	
Synonyms	5-(Methyl-d3)-Cytosine-amino-d1; Deuterated 5-Methylcytosine	N/A
CAS Number	1219795-15-9	
Molecular Formula	C ₅ H ₃ D ₄ N ₃ O	Inferred from 5-mC
Molecular Weight	~129.15 g/mol	Calculated from 5-mC
Parent Compound	5-Methylcytosine (CAS: 554-01-8)	
Typical Isotopic Purity	≥98%	Common Supplier Specification
Primary Application	Internal Standard for LC-MS/MS Quantification	

Experimental Protocol: Quantification of Global DNA Methylation

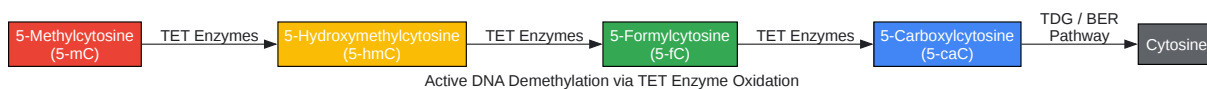
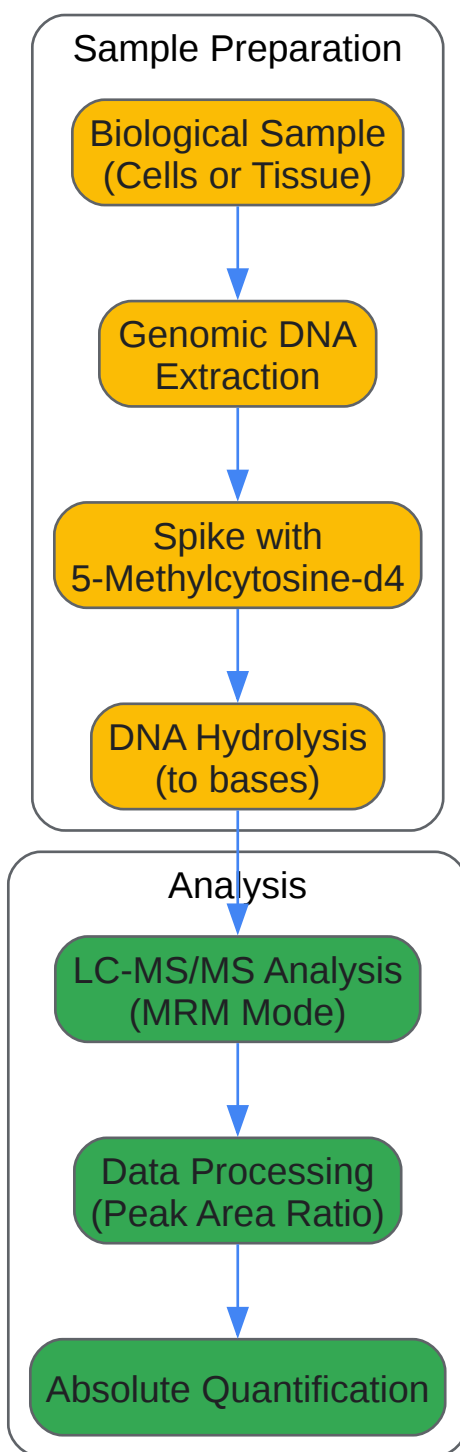
The following is a generalized protocol for the quantification of 5-mC in genomic DNA using **5-Methylcytosine-d4** as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

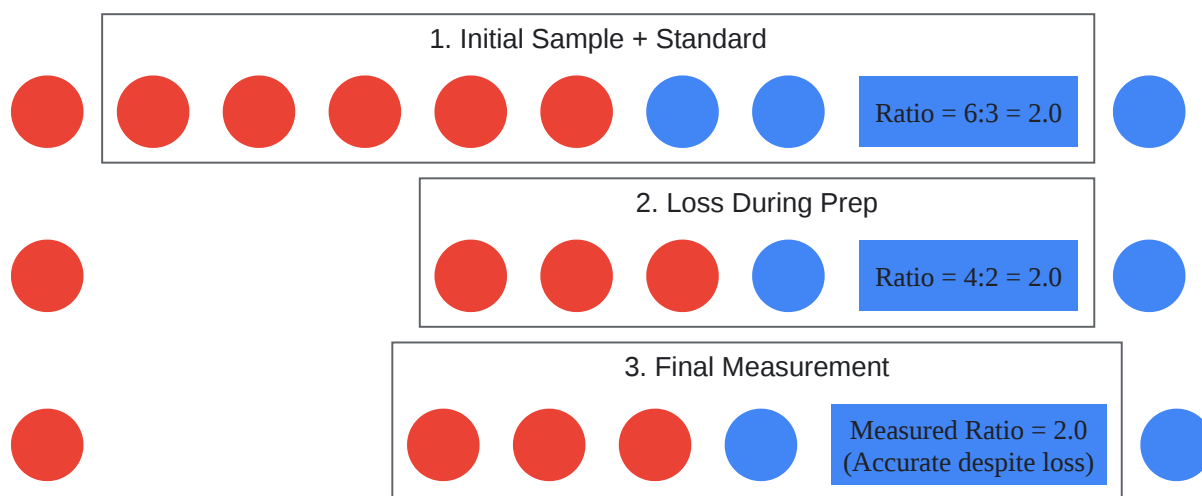
Methodologies

- Genomic DNA (gDNA) Extraction:
 - Extract high-quality gDNA from cells or tissues using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction.
 - Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).

- Internal Standard Spiking:
 - Prepare a stock solution of **5-Methylcytosine-d4** at a known concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or ultrapure water.
 - To a known amount of gDNA (e.g., 1-5 µg), add a precise volume of the **5-Methylcytosine-d4** internal standard solution. The amount added should be chosen to be within the range of the expected endogenous 5-mC levels.
- DNA Hydrolysis:
 - Hydrolyze the DNA sample to its constituent nucleobases. A common method is acid hydrolysis:
 - Add formic acid to the DNA sample to a final concentration of 88% (v/v).
 - Heat the mixture at 140°C for 90 minutes in a sealed vial.
 - After hydrolysis, evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried residue in a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Sample Cleanup (Optional but Recommended):
 - For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. This step is performed after spiking but before hydrolysis for nucleoside analysis, or after hydrolysis for base analysis.
- LC-MS/MS Analysis:
 - Chromatography:
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
 - Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
- Gradient: A typical gradient would run from 2-5% B to 50-70% B over several minutes to separate the bases.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard. For example:
 - 5-Methylcytosine: m/z 126.1 \rightarrow 109.1
 - **5-Methylcytosine-d4**: m/z 130.1 \rightarrow 112.1
 - The instrument's collision energy and other source parameters should be optimized for these specific transitions to maximize sensitivity.
- Data Analysis:
 - Integrate the peak areas for both the endogenous 5-mC and the **5-Methylcytosine-d4** internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Quantify the amount of 5-mC in the original sample by comparing this ratio to a standard curve generated using known concentrations of unlabeled 5-mC and a fixed concentration of the internal standard.





Principle of Isotope Dilution Mass Spectrometry

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